molecular formula C17H22O2S B12565519 6-Heptyn-3-one, 5-ethoxy-2,2-dimethyl-7-(phenylthio)- CAS No. 183435-06-5

6-Heptyn-3-one, 5-ethoxy-2,2-dimethyl-7-(phenylthio)-

Cat. No.: B12565519
CAS No.: 183435-06-5
M. Wt: 290.4 g/mol
InChI Key: SJFPRCZURXTYCS-UHFFFAOYSA-N
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Description

6-Heptyn-3-one, 5-ethoxy-2,2-dimethyl-7-(phenylthio)- is a complex organic compound characterized by its unique structure, which includes a ketone, an ether, and a sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptyn-3-one, 5-ethoxy-2,2-dimethyl-7-(phenylthio)- typically involves multi-step organic reactions. The process may start with the preparation of the alkyne and ketone precursors, followed by the introduction of the ethoxy and phenylthio groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The industrial production process is designed to be scalable, ensuring consistent quality and supply of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Heptyn-3-one, 5-ethoxy-2,2-dimethyl-7-(phenylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

6-Heptyn-3-one, 5-ethoxy-2,2-dimethyl-7-(phenylthio)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Heptyn-3-one, 5-ethoxy-2,2-dimethyl-7-(phenylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

    6-Heptyn-3-one: Lacks the ethoxy and phenylthio groups, making it less versatile.

    5-Ethoxy-2,2-dimethyl-7-(phenylthio)-heptane: Similar structure but without the alkyne group.

    2,2-Dimethyl-7-(phenylthio)-heptan-3-one: Lacks the ethoxy group.

Uniqueness

6-Heptyn-3-one, 5-ethoxy-2,2-dimethyl-7-(phenylthio)- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

183435-06-5

Molecular Formula

C17H22O2S

Molecular Weight

290.4 g/mol

IUPAC Name

5-ethoxy-2,2-dimethyl-7-phenylsulfanylhept-6-yn-3-one

InChI

InChI=1S/C17H22O2S/c1-5-19-14(13-16(18)17(2,3)4)11-12-20-15-9-7-6-8-10-15/h6-10,14H,5,13H2,1-4H3

InChI Key

SJFPRCZURXTYCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)C(C)(C)C)C#CSC1=CC=CC=C1

Origin of Product

United States

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